molecular formula C19H16N2O2S B2751398 N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034415-02-4

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2751398
CAS No.: 2034415-02-4
M. Wt: 336.41
InChI Key: VKNGQKAYXRXMRA-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both benzofuran and benzothiazole moieties, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran moiety, followed by the introduction of the benzothiazole ring. The synthesis can be summarized as follows:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of Benzothiazole Moiety: The benzothiazole ring is typically synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a propyl chain, using reagents like carbodiimides to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and benzofuran-2-carboxylic acid share the benzofuran moiety and exhibit similar biological activities.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzothiazole moiety and are known for their antimicrobial and anticancer properties.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of both benzofuran and benzothiazole moieties in a single molecule.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(19-21-15-8-2-4-10-17(15)24-19)20-11-5-7-14-12-13-6-1-3-9-16(13)23-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNGQKAYXRXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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